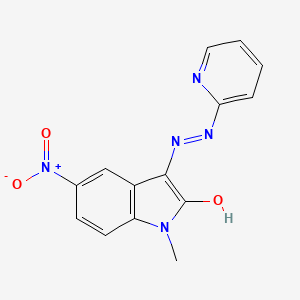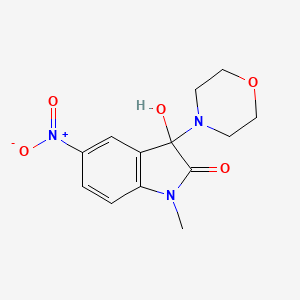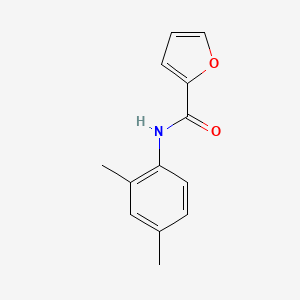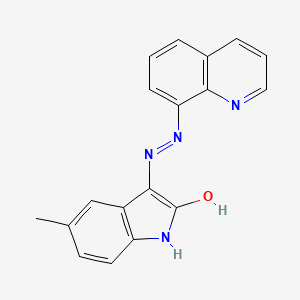
1-Methyl-5-nitro-3-(pyridin-2-yldiazenyl)indol-2-ol
Übersicht
Beschreibung
1-Methyl-5-nitro-3-(pyridin-2-yldiazenyl)indol-2-ol is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This particular compound features a nitro group, a pyridin-2-yldiazenyl group, and a hydroxyl group attached to the indole core, making it a unique and versatile molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-nitro-3-(pyridin-2-yldiazenyl)indol-2-ol typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The nitro group can be introduced via nitration using a mixture of concentrated sulfuric acid and nitric acid. The pyridin-2-yldiazenyl group can be added through a diazotization reaction, where an amine is converted to a diazonium salt and then coupled with the indole core. The final step involves methylation and hydroxylation to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-5-nitro-3-(pyridin-2-yldiazenyl)indol-2-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.
Substitution: Electrophilic substitution reactions can occur at the indole core, particularly at the 3-position, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Halogens (chlorine, bromine), sulfonyl chlorides.
Major Products Formed
Amino derivatives: Formed from the reduction of the nitro group.
Nitroso derivatives: Formed from the oxidation of the compound.
Halogenated indoles: Formed from electrophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-Methyl-5-nitro-3-(pyridin-2-yldiazenyl)indol-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Methyl-5-nitro-3-(pyridin-2-yldiazenyl)indol-2-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial and anticancer effects. The pyridin-2-yldiazenyl group can interact with nucleic acids and proteins, disrupting their function and leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-5-nitroindole: Lacks the pyridin-2-yldiazenyl group, making it less versatile in terms of reactivity and applications.
3-(Pyridin-2-yldiazenyl)indole: Lacks the nitro group, resulting in different biological activities and chemical reactivity.
5-Nitroindole: Lacks both the methyl and pyridin-2-yldiazenyl groups, making it a simpler molecule with fewer applications.
Uniqueness
1-Methyl-5-nitro-3-(pyridin-2-yldiazenyl)indol-2-ol is unique due to the presence of both the nitro and pyridin-2-yldiazenyl groups, which confer distinct chemical reactivity and biological activities. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
1-methyl-5-nitro-3-(pyridin-2-yldiazenyl)indol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O3/c1-18-11-6-5-9(19(21)22)8-10(11)13(14(18)20)17-16-12-4-2-3-7-15-12/h2-8,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKKQAGTCXWMAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C1O)N=NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)phenoxy]pyrimidine](/img/structure/B3872367.png)
![N-[(E)-(5-nitrofuran-2-yl)methylideneamino]quinolin-8-amine](/img/structure/B3872377.png)

![5-[4-(TERT-BUTYL)PHENYL]-3-(MORPHOLINOMETHYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE](/img/structure/B3872391.png)
![4-({[5-(3-nitrophenyl)-2-furyl]methylene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3872397.png)

![(E)-3-(4-methoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B3872410.png)
![2-[5-(3,4-Dimethoxy-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-N-thiazol-2-yl-acet](/img/structure/B3872423.png)
![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2,5-dimethoxyphenyl)acrylonitrile](/img/structure/B3872434.png)
![3-(2,4-dichlorophenyl)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3872442.png)

![1-methyl-3-[2-(4-methylphenyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B3872462.png)
![(3E)-1,5-Dimethyl-3-[2-(quinolin-8-YL)hydrazin-1-ylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B3872463.png)

